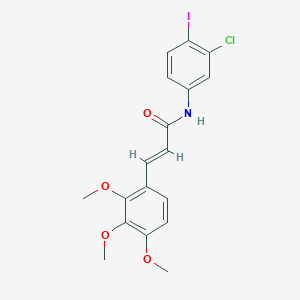

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, commonly known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a compound that may have applications in the synthesis and development of new materials with potential antimicrobial properties. Similar compounds have been synthesized and characterized by their physical and chemical properties, including their interaction with bacterial cells. For instance, a study on thiourea derivatives, which share some structural similarities with the target compound, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to form biofilms (Limban, Marutescu, & Chifiriuc, 2011). This highlights the potential for acrylamide derivatives in the development of novel antimicrobial agents.

Polymerization and Material Properties

Another significant area of research involves the polymerization of acrylamide derivatives for enhanced material properties. For example, studies on the radical homopolymerization of acrylamide derivatives have explored their potential as hydrophobic monomers for applications such as enhanced oil recovery. These studies also highlight the role of specific functional groups (e.g., iodine) in allowing further modifications, which could be pertinent to the chemical properties and applications of N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide (Huang et al., 2019).

Antimicrobial and Antiproliferative Activities

Research into the antimicrobial and antiproliferative activities of acrylamide derivatives indicates potential biomedical applications. Some derivatives have been evaluated for their inhibitory effects on morphine withdrawal syndrome in mice and their binding affinities with serotonergic 5-HT1A receptors, suggesting a potential for pharmacological interventions (Jung et al., 2009). Similarly, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors highlight the versatility of these compounds in various industrial applications (Abu-Rayyan et al., 2022).

Environmental and Health Safety

The environmental fate and neurotoxicity of acrylamide and polyacrylamide have been extensively reviewed, indicating the importance of understanding the potential health risks associated with exposure to these compounds. This research is crucial for ensuring the safe use of acrylamide derivatives in various applications (Smith & Oehme, 1991).

Eigenschaften

IUPAC Name |

(E)-N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClINO4/c1-23-15-8-4-11(17(24-2)18(15)25-3)5-9-16(22)21-12-6-7-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJULQHSSHTMTE-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)I)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClINO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide](/img/structure/B2774809.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)

![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)

![N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2774832.png)